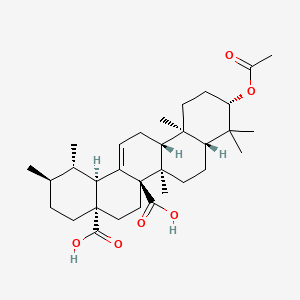

O-Acetylquinovic acid

Description

O-Acetylquinovic acid is a triterpenoid derivative of quinovic acid, a naturally occurring compound classified under pentacyclic triterpenes. Such modifications are common in triterpenoids to enhance bioavailability or bioactivity . Quinovic acid itself (C₃₀H₄₆O₅, MW 486.70 g/mol) exhibits a polar surface area of 94.80 Ų, moderate lipophilicity (AlogP: 6.15), and diverse biological targets, including cyclooxygenase-1 (COX-1), nuclear factor kappa-B (NF-κB), and cytochrome P450 enzymes . The acetylation likely alters these properties, as discussed below.

Propriétés

Numéro CAS |

7346-27-2 |

|---|---|

Formule moléculaire |

C32H48O6 |

Poids moléculaire |

528.7 g/mol |

Nom IUPAC |

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |

InChI |

InChI=1S/C32H48O6/c1-18-10-15-31(26(34)35)16-17-32(27(36)37)21(25(31)19(18)2)8-9-23-29(6)13-12-24(38-20(3)33)28(4,5)22(29)11-14-30(23,32)7/h8,18-19,22-25H,9-17H2,1-7H3,(H,34,35)(H,36,37)/t18-,19+,22+,23-,24+,25+,29+,30-,31+,32-/m1/s1 |

Clé InChI |

HHCKJOUTBSMSAY-DPZQDLBJSA-N |

SMILES isomérique |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O |

SMILES canonique |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C(=O)O)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'acide O-acétylquinovique implique l'acétylation de l'acide quinovique. Ce processus nécessite généralement l'utilisation d'anhydride acétique comme agent acétylant et d'un catalyseur tel que la pyridine. La réaction est effectuée dans des conditions contrôlées afin de garantir l'acétylation sélective du groupe hydroxyle sur la molécule d'acide quinovique .

Méthodes de production industrielle : La production industrielle de l'acide O-acétylquinovique suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'extraction de l'acide quinovique à partir de sources naturelles, suivie de sa modification chimique par acétylation. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté, et le produit final est purifié en utilisant des techniques telles que la recristallisation .

Analyse Des Réactions Chimiques

Types de réactions : L'acide O-acétylquinovique subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de dérivés d'acide quinovique avec différents états d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule, altérant potentiellement son activité biologique.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, augmentant la diversité chimique du composé.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont fréquemment utilisés.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés d'acide quinovique avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que la réduction peut produire des composés plus saturés .

4. Applications de la recherche scientifique

L'acide O-acétylquinovique a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il sert de précurseur pour la synthèse de divers dérivés de triterpénoïdes, qui sont étudiés pour leurs propriétés chimiques uniques.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, telles que les effets anti-inflammatoires, antiviraux et anticancéreux.

Médecine : La recherche explore son potentiel thérapeutique dans le traitement de maladies telles que le cancer, les infections virales et les troubles inflammatoires.

Industrie : L'acide O-acétylquinovique est utilisé dans le développement de produits pharmaceutiques et nutraceutiques en raison de ses propriétés bioactives

5. Mécanisme d'action

Le mécanisme d'action de l'acide O-acétylquinovique implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour moduler diverses voies de signalisation, y compris celles impliquées dans l'inflammation et la prolifération cellulaire. Le composé peut inhiber l'activité de certaines enzymes, telles que la cyclooxygénase (COX), réduisant ainsi la production de médiateurs pro-inflammatoires. De plus, il peut induire l'apoptose dans les cellules cancéreuses en activant les voies dépendantes des caspases .

Composés similaires :

Acide quinovique : Le composé parent de l'acide O-acétylquinovique, connu pour ses activités biologiques similaires.

Acide oléanolique : Un autre triterpénoïde ayant des propriétés anti-inflammatoires et anticancéreuses comparables.

Acide ursolique : Un composé structurellement apparenté ayant des applications thérapeutiques potentielles dans diverses maladies

Unicité : L'acide O-acétylquinovique est unique en raison de son acétylation spécifique, ce qui peut améliorer son activité biologique et sa stabilité par rapport à son composé parent, l'acide quinovique. Cette modification peut également améliorer ses propriétés pharmacocinétiques, ce qui en fait un agent thérapeutique plus efficace .

Applications De Recherche Scientifique

O-Acetylquinovic acid has a wide range of scientific research applications, including:

Chemistry: It serves as a precursor for the synthesis of various triterpenoid derivatives, which are studied for their unique chemical properties.

Biology: The compound is investigated for its potential biological activities, such as anti-inflammatory, antiviral, and anticancer effects.

Medicine: Research explores its therapeutic potential in treating diseases like cancer, viral infections, and inflammatory disorders.

Industry: this compound is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties

Mécanisme D'action

The mechanism of action of O-Acetylquinovic acid involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase (COX), thereby reducing the production of pro-inflammatory mediators. Additionally, it may induce apoptosis in cancer cells by activating caspase-dependent pathways .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Related Compounds

Structural and Physicochemical Properties

The table below compares O-acetylquinovic acid with quinovic acid and its glycosylated derivative, quinovic acid 3-O-α-L-rhamnopyranoside:

Key Observations :

- Glycosylation introduces polar sugar groups, improving solubility but limiting blood-brain barrier penetration .

Quinovic Acid

- Targets : COX-1, NF-κB, STAT3, CYP3A4 .

- Activities : Anti-inflammatory, anti-cancer, and enzyme inhibitory effects.

This compound

- Inferred Targets: Similar to quinovic acid but with enhanced stability (acetyl protects hydroxyl groups from metabolic glucuronidation) .

- Potential Advantages: Increased COX-1 inhibition (analogous to aspirin’s acetyl-mediated mechanism) . Improved pharmacokinetics due to slower hepatic clearance.

Quinovic Acid Glycosides

- Activities: Antiviral (e.g., against HIV) and immunomodulatory effects reported in Nauclea diderrichii .

- Limitations : Reduced cellular uptake due to larger size and polarity.

Analytical Characterization

- Quinovic Acid: Characterized via HPLC-MS and NMR, with retention time ~12.5 min (C18 column, acetonitrile-water gradient) .

- This compound: Expected to elute later in reverse-phase chromatography due to higher lipophilicity .

- Glycosides: Detectable via LC-ESI-MS/MS with diagnostic sugar fragmentation patterns (e.g., m/z 146 for rhamnose) .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for isolating and purifying O-Acetylquinovic acid from plant matrices while preserving structural integrity?

- Methodological Answer : Use sequential extraction with solvents of increasing polarity (e.g., hexane → ethyl acetate → methanol) to fractionate plant extracts. Purification via column chromatography (silica gel or Sephadex LH-20) should be coupled with TLC/HPLC monitoring. Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Ensure subsampling protocols adhere to particle size homogeneity and analytical reproducibility standards .

Q. How should researchers design experiments to confirm the acetylated position in this compound using spectroscopic techniques?

- Methodological Answer : Employ 2D-NMR (HSQC, HMBC) to map proton-carbon correlations and identify acetylation sites. Compare experimental data with literature-reported chemical shifts for analogous quinovic acid derivatives. Cross-validate using enzymatic deacetylation followed by LC-MS to track mass shifts (e.g., loss of 42 Da). Document deviations from established protocols and include negative controls .

Q. What quality control measures are critical during the synthesis of this compound derivatives to ensure reproducibility?

- Methodological Answer : Implement in-process controls (e.g., TLC at each reaction step) and characterize intermediates via melting point, IR, and NMR. Use standardized reaction conditions (temperature, solvent purity, catalyst ratios) and report yield variability. Include replicate analyses (n ≥ 3) to quantify uncertainty in spectral data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR spectral data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis of published data to identify solvent- or instrument-dependent shifts. Replicate conflicting experiments under controlled conditions (e.g., identical deuterated solvents, field strength). Use quantum mechanical calculations (DFT) to predict shifts and compare with empirical data. Address outliers through collaborative inter-laboratory validation .

Q. What strategies are effective in reconciling conflicting bioactivity reports for this compound across in vitro models?

- Methodological Answer : Systematically evaluate cell line specificity, assay conditions (e.g., serum concentration, incubation time), and compound solubility. Use dose-response curves to quantify potency (EC₅₀/IC₅₀) and validate findings with orthogonal assays (e.g., enzyme inhibition vs. cell viability). Apply sensitivity analysis to identify confounding variables .

Q. How can computational modeling be integrated with experimental data to elucidate the conformational dynamics of this compound in solution?

- Methodological Answer : Perform molecular dynamics (MD) simulations using force fields (e.g., AMBER) to predict dominant conformers. Validate with NOESY/ROESY NMR to detect spatial proximities. Compare calculated and experimental free energy landscapes to refine models. Publish raw trajectory data and simulation parameters for reproducibility .

Q. What systematic approaches should be used to investigate enzymatic acetylation mechanisms in this compound biosynthesis?

- Methodological Answer : Combine gene knockout/knockdown studies in plant models with metabolomic profiling to trace precursor accumulation. Use isotopic labeling (¹⁴C-acetate) to track acetylation kinetics. Characterize enzyme specificity via in vitro assays with recombinant acetyltransferases and structural analogs of quinovic acid .

Methodological Best Practices

- Data Contradiction Analysis : Apply triangulation by cross-referencing spectral, computational, and bioassay data. Use funnel plots or Bland-Altman analysis to assess inter-study variability .

- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and simulation datasets in public repositories .

- Reporting Standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details, including subsampling protocols and analytical uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.